REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH3:2].[N:5]1[C:12]([Cl:13])=[N:11][C:9](Cl)=[N:8][C:6]=1[Cl:7].Cl>C(OCC)C.C1(C)C=CC=CC=1>[Cl:7][C:6]1[N:5]=[C:12]([Cl:13])[N:11]=[C:9]([CH2:1][CH3:2])[N:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction mixture between 10° and 15° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
ADDITION
|
Details
|
is then added
|
Type
|
CUSTOM
|
Details
|
The two phases are separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
2,4-dichloro-6-ethyl-1,3,5-triazine is purified by distillation under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |